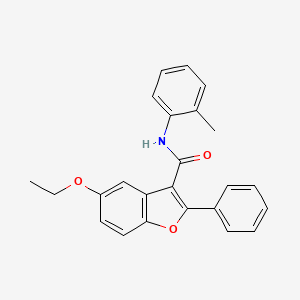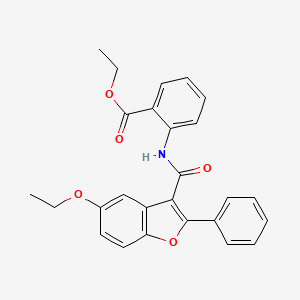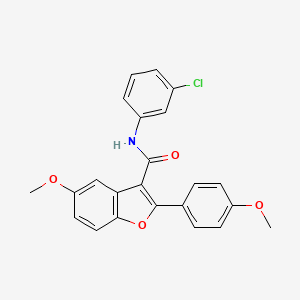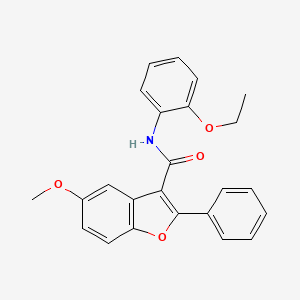
N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide (DMMPBF) is a compound that has seen increasing interest in the scientific community due to its unique properties and potential applications. DMMPBF has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide has been studied for its potential applications in a variety of scientific fields. It has been investigated as an antioxidant, with studies showing that it has the potential to scavenge free radicals and protect cells from oxidative damage. This compound has also been studied for its potential to inhibit the growth of certain cancer cell lines, suggesting it may have applications in cancer therapy. Additionally, this compound has been used to study the role of the cannabinoid receptor CB1 in the brain, providing insights into the neurobiological mechanisms of action of cannabinoids.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is still being studied. However, current research suggests that this compound may act as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation. Additionally, this compound has been shown to interact with the cannabinoid receptor CB1, suggesting it may have a role in the regulation of neurotransmission.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has the potential to scavenge free radicals and protect cells from oxidative damage, suggesting it may have applications in the prevention and treatment of oxidative stress-related diseases. Additionally, this compound has been found to inhibit the growth of certain cancer cell lines, indicating it may have applications in cancer therapy. This compound has also been shown to interact with the cannabinoid receptor CB1, suggesting it may have a role in the regulation of neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it an accessible compound for laboratory use. Additionally, this compound is relatively non-toxic and has low volatility, making it safe to handle and store. However, this compound is a relatively unstable compound, making it difficult to store for long periods of time. Additionally, this compound is a relatively expensive compound, making it less accessible for laboratory use.
Direcciones Futuras
The potential future directions for N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide research are numerous. Future studies may focus on further exploring the antioxidant properties of this compound, as well as its potential applications in cancer therapy. Additionally, further research could be conducted to study the role of this compound in the regulation of neurotransmission. Finally, further studies could be conducted to explore the potential applications of this compound in the treatment of oxidative stress-related diseases.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is synthesized via a multi-step reaction between 2,4-dimethylphenol, 4-methoxyphenol, and benzofuran-3-carboxylic acid. This reaction proceeds through several steps, beginning with the formation of the 2,4-dimethylphenol-4-methoxyphenol adduct. This adduct is then reacted with benzofuran-3-carboxylic acid to form the this compound product. This reaction can be carried out in a variety of solvents, including methanol, ethanol, and acetonitrile.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-15-5-11-21(16(2)13-15)26-25(27)23-20-14-19(29-4)10-12-22(20)30-24(23)17-6-8-18(28-3)9-7-17/h5-14H,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVBNGKHVHADDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate](/img/structure/B6525172.png)



![ethyl 2-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate](/img/structure/B6525201.png)




![5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide](/img/structure/B6525254.png)